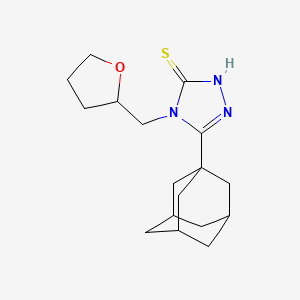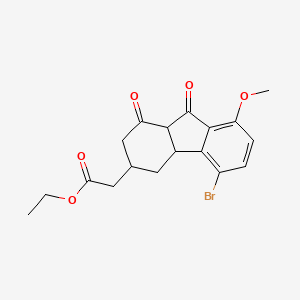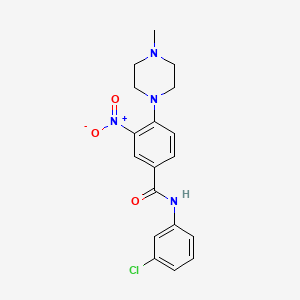![molecular formula C28H22N2O4S B4085604 5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(4-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4085604.png)
5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(4-pyridinylmethyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Beschreibung
The chemical compound belongs to a class of organic compounds known for their complex structures and multifunctional properties. It incorporates elements from several chemical families, including pyridines, thiophenes, and pyrrolidinones, which are notable for their relevance in pharmaceutical chemistry and materials science. However, specific literature directly referencing this compound is limited, indicating a potential area for future research.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions that allow for the construction of complex heterocyclic frameworks efficiently. For example, similar compounds have been synthesized using straightforward multicomponent reactions, indicating a preference for efficient, high-yield methodologies in contemporary chemical synthesis (Sharma et al., 2013).
Molecular Structure Analysis
The molecular structure of analogous compounds is typically characterized using X-ray crystallography and spectroscopic methods, including FT-IR, NMR ((1)H NMR, (13)C NMR, and HETCOR-NMR), Mass spectroscopy, and single-crystal X-ray diffraction. These techniques provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound category often exhibit selectivity towards nucleophilic addition or substitution, given the electrophilic nature of the carbonyl and other functional groups present. The reactivity can be influenced by the compound's electronic structure, as well as by solvent and temperature conditions. The formation of new bonds or the introduction of substituents can significantly alter the compound's properties and potential uses (Alizadeh et al., 2007).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystal structure, are directly related to their molecular architecture. Variations in the substituents or the core structure can lead to significant differences in these properties, affecting their handling and application in various fields. Characterization through crystalline structure analysis and solubility studies is crucial for developing application-specific formulations (Kamala et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards oxidizing or reducing agents, and stability under different conditions, are pivotal for the practical use of these compounds. Studies often focus on their behavior in synthetic reactions, potential as intermediates in organic synthesis, and interactions with biological molecules. The understanding of these properties is enhanced by computational chemistry methods, including density functional theory (DFT) calculations, which offer insights into the electronic structure and potential reaction pathways (Halim & Ibrahim, 2022).
Eigenschaften
IUPAC Name |
4-hydroxy-2-(3-phenylmethoxyphenyl)-1-(pyridin-4-ylmethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O4S/c31-26(23-10-5-15-35-23)24-25(30(28(33)27(24)32)17-19-11-13-29-14-12-19)21-8-4-9-22(16-21)34-18-20-6-2-1-3-7-20/h1-16,25,32H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDXXHGBHMYGCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3C(=C(C(=O)N3CC4=CC=NC=C4)O)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(benzyloxy)phenyl]-3-hydroxy-1-(pyridin-4-ylmethyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4085527.png)

![7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4085553.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4085569.png)

![2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide](/img/structure/B4085587.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4085591.png)
![N-[1-(1-adamantyl)ethyl]-N'-(1,3-benzodioxol-5-ylmethyl)thiourea](/img/structure/B4085597.png)
![N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B4085598.png)
![5,5'-[2-(3-nitrophenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4085609.png)

![2-(4-bromophenoxy)-1-[(5,6-dimethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4085631.png)
![2-{[(2-methyl-5-nitrophenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4085634.png)
![2,4-dimethoxy-5-[4-(1H-pyrazol-1-yl)phenyl]pyrimidine](/img/structure/B4085647.png)